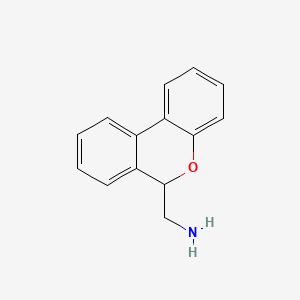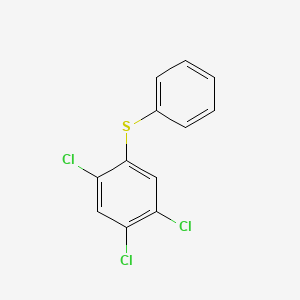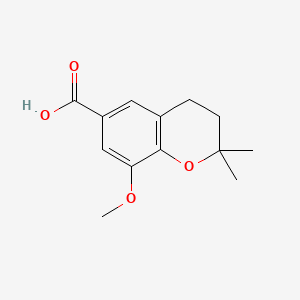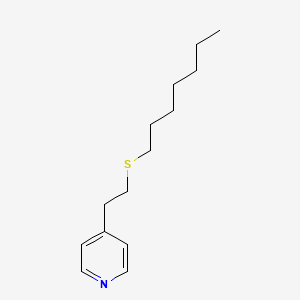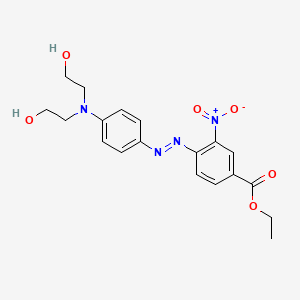
3',4'-Dimethoxy-2-(isopropylamino)butyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dimethoxy-2-(isopropylamino)butyrophenone is a chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.34802 g/mol It is known for its unique structure, which includes a butyrophenone backbone substituted with dimethoxy and isopropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dimethoxy-2-(isopropylamino)butyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and isopropylamine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with isopropylamine in the presence of a suitable catalyst to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, 3’,4’-dimethoxy-2-(isopropylamino)butyrophenone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethoxy-2-(isopropylamino)butyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The dimethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenones.
Scientific Research Applications
3’,4’-Dimethoxy-2-(isopropylamino)butyrophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3’,4’-dimethoxy-2-(isopropylamino)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-Dimethoxy-2-(methylamino)butyrophenone
- 3’,4’-Dimethoxy-2-(ethylamino)butyrophenone
- 3’,4’-Dimethoxy-2-(propylamino)butyrophenone
Uniqueness
3’,4’-Dimethoxy-2-(isopropylamino)butyrophenone is unique due to its specific substitution pattern and the presence of the isopropylamino group. This structural feature may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
84254-91-1 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(propan-2-ylamino)butan-1-one |
InChI |
InChI=1S/C15H23NO3/c1-6-12(16-10(2)3)15(17)11-7-8-13(18-4)14(9-11)19-5/h7-10,12,16H,6H2,1-5H3 |
InChI Key |
GFERGFJYQBZYHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC(=C(C=C1)OC)OC)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


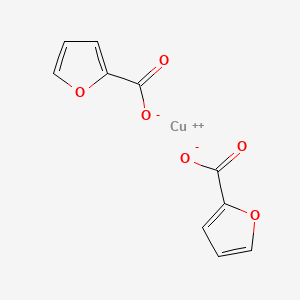
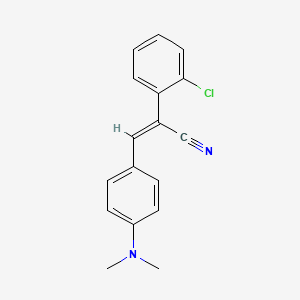
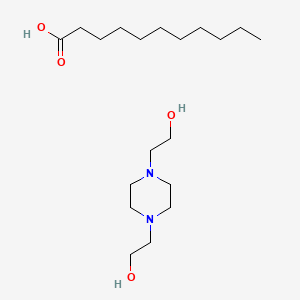

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
